

An In-depth Technical Guide to 3-[(3-Ethylphenoxy)methyl]piperidine

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Compound of Interest

Compound Name: 3-[(3-Ethylphenoxy)methyl]piperidine

CAS No.: 946713-30-0

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of **3-[(3-Ethylphenoxy)methyl]piperidine**, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine ring is a foundational structure in numerous pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.

[1][2] This document synthesizes available data on its structure, synthesis, and potential biological activities to serve as a resource for ongoing research and development.

Molecular Structure and Physicochemical Properties

3-[(3-Ethylphenoxy)methyl]piperidine belongs to the phenoxyethylpiperidine class of compounds. Its structure features a piperidine ring connected to a 3-ethylphenoxy group via a methylene ether linkage. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in drug design, known for its ability to influence pharmacokinetic properties and interact with biological targets.[3]

The physicochemical properties of this compound are critical for its behavior in biological systems and for the design of experimental protocols. While exhaustive experimental data for this specific molecule is not widely published, predictive models and data from similar structures provide valuable insights.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |
|------------------------------|---------------------------------------|---------------------|
| Molecular Formula | C₁₄H₂₁NO | N/A |
| Molecular Weight | 219.32 g/mol | N/A |
| XLogP3 | 3.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

Note: These values are computationally predicted and should be confirmed by empirical analysis.

The lipophilicity, as indicated by the predicted XLogP3 value, suggests that the compound is likely to have good membrane permeability, a desirable characteristic for drug candidates targeting the central nervous system (CNS). The presence of a hydrogen bond donor (the piperidine nitrogen) and acceptors (the piperidine nitrogen and the ether oxygen) allows for potential interactions with biological macromolecules.

Synthesis and Chemical Reactivity

The synthesis of **3-[(3-Ethylphenoxy)methyl]piperidine** can be approached through several established synthetic routes for piperidine derivatives. A common and logical approach involves the coupling of a substituted piperidine precursor with a phenoxy component.

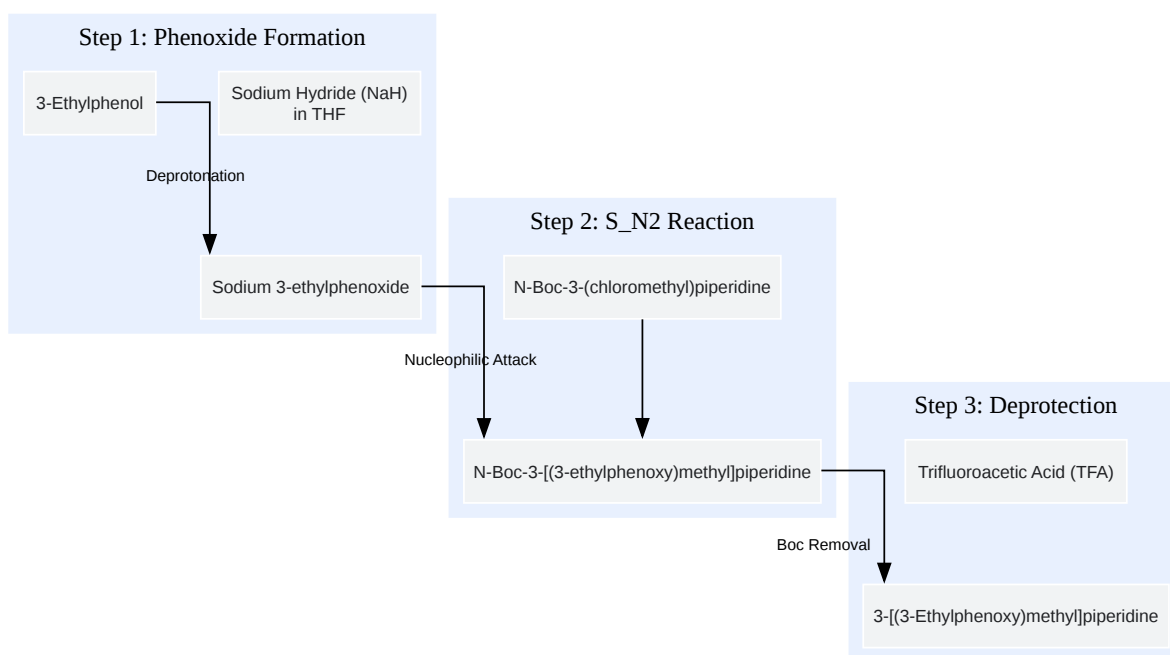
A plausible and efficient method for the synthesis of **3-[(3-Ethylphenoxy)methyl]piperidine** is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary

alkyl halide. In this context, the synthesis would proceed in two main steps:

- **Formation of the Phenoxide:** 3-Ethylphenol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium phenoxide. This creates a potent nucleophile.
- **Nucleophilic Substitution:** The resulting phenoxide is then reacted with a suitable piperidine derivative containing a leaving group on the methyl substituent, such as 3-(chloromethyl)piperidine or 3-(tosyloxymethyl)piperidine. The phenoxide displaces the leaving group in an SN2 reaction to form the desired ether linkage.

To prevent N-alkylation of the piperidine nitrogen, it is often necessary to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a final deprotection step.^[4]

Diagram 1: Proposed Synthetic Workflow



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Caption: A three-step synthetic workflow for **3-[(3-Ethylphenoxy)methyl]piperidine**.

The chemical reactivity of **3-[(3-Ethylphenoxy)methyl]piperidine** is primarily dictated by the basicity of the piperidine nitrogen and the stability of the ether linkage.

- **Basicity:** The piperidine nitrogen is basic and will readily react with acids to form the corresponding piperidinium salt. The pK_a of the conjugate acid is expected to be around 11.22, similar to piperidine itself.[5] This property is crucial for its behavior in physiological environments and for the formation of water-soluble salts for pharmaceutical formulations.
- **Ether Linkage:** The ether bond is generally stable under most physiological conditions but can be cleaved under harsh acidic conditions.

- **Aromatic Ring:** The ethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, although the ether oxygen is a deactivating group.

Spectroscopic and Analytical Characterization

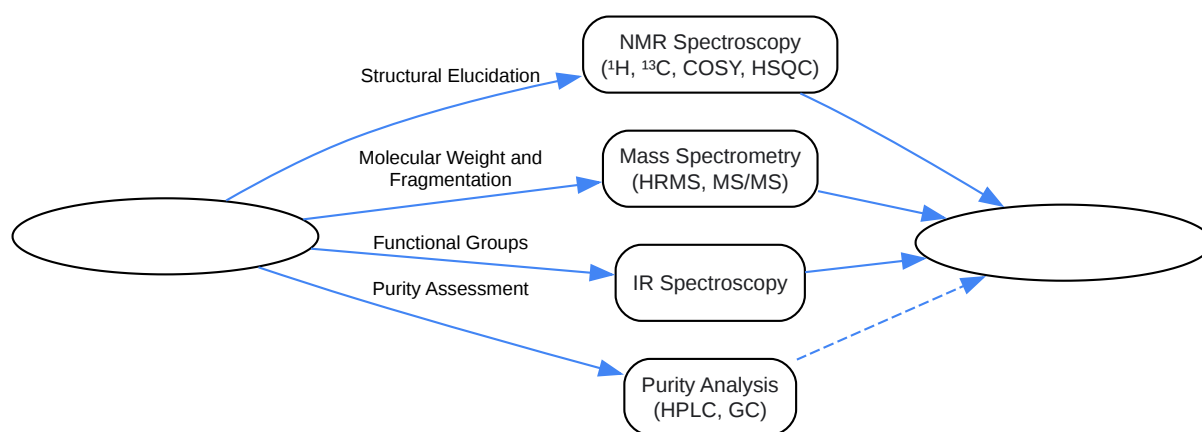
The structural elucidation of **3-[(3-Ethylphenoxy)methyl]piperidine** relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |
|------------------------|---|
| ¹ H NMR | <ul style="list-style-type: none">- Aromatic protons of the 3-ethylphenyl group (approx. 6.7-7.2 ppm).- Methylene protons of the ether linkage (approx. 3.9-4.1 ppm).- Protons on the piperidine ring (approx. 1.2-3.1 ppm).- Ethyl group protons (quartet and triplet, approx. 2.6 and 1.2 ppm respectively).- NH proton of the piperidine (broad singlet, variable chemical shift). |
| ¹³ C NMR | <ul style="list-style-type: none">- Aromatic carbons (approx. 110-160 ppm).- Methylene carbon of the ether linkage (approx. 70-75 ppm).- Carbons of the piperidine ring (approx. 25-55 ppm).- Ethyl group carbons (approx. 15 and 29 ppm). |
| Mass Spectrometry (EI) | <ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z 219.- Characteristic fragmentation patterns involving cleavage of the ether bond and fragmentation of the piperidine ring. For instance, a fragment corresponding to the 3-ethylphenoxy methylene cation or the piperidinemethyl radical could be observed. |

| IR Spectroscopy | - N-H stretching of the secondary amine (approx. 3300-3500 cm^{-1}).- C-H stretching of aromatic and aliphatic groups (approx. 2850-3100 cm^{-1}).- C-O-C stretching of the ether (approx. 1200-1250 cm^{-1}).- C=C stretching of the aromatic ring (approx. 1450-1600 cm^{-1}). |

Diagram 2: Analytical Workflow for Structural Confirmation



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Caption: A logical workflow for the analytical characterization of the synthesized compound.

Pharmacological Profile and Potential Applications

The piperidine scaffold is a key component in a vast number of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[3][6] The phenoxyethylpiperidine structural motif, in particular, has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and for its activity at other CNS targets.[7]

Derivatives of phenoxyethylpiperidine have shown affinity for various CNS receptors and transporters. For example, related compounds have been studied as dopamine D4 receptor antagonists.[8][9] The **3-[(3-Ethylphenoxy)methyl]piperidine** structure shares features with compounds that have shown antidepressant-like activity.[10] The ethyl group on the phenoxy ring can influence the lipophilicity and steric interactions with the target protein, potentially modulating the potency and selectivity of the compound.

The potential for this compound to act as a dissociative agent, similar to other 1,2-diarylethylamines, should also be considered, as these compounds can act as NMDA receptor antagonists.[11]

Beyond the CNS, piperidine derivatives have been explored for a multitude of therapeutic applications, including as anti-ulcer agents and in cancer therapy.[12][13] The specific biological activity of **3-[(3-Ethylphenoxy)methyl]piperidine** would need to be determined through a comprehensive screening program.

Safety and Handling

As with any research chemical, **3-[(3-Ethylphenoxy)methyl]piperidine** should be handled with appropriate safety precautions in a laboratory setting. A comprehensive safety data sheet (SDS) should be consulted before use. In general, compounds of this class should be considered as potentially harmful if ingested, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

3-[(3-Ethylphenoxy)methyl]piperidine is a compound of interest for further investigation in the field of drug discovery. Its structural features suggest potential for CNS activity, and its synthesis can be achieved through established chemical methodologies. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of its potential pharmacological relevance. Further empirical studies are necessary to fully elucidate its spectroscopic characteristics, biological activity, and therapeutic potential.

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